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molecular formula C17H16ClNO3 B3256001 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid CAS No. 262429-48-1

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Cat. No. B3256001
M. Wt: 317.8 g/mol
InChI Key: KPNXJVGYPYRCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323222B1

Procedure details

To a solution, in a 3/1 mixture of water/acetone, of 10 mmol of (±)-3-(3-chlorophenyl)-β-alanine described in Step A of Example 1 there are added 24 mmol of triethylamine and then, at −5° C., 13 mmol of phenylacetyl chloride. After stirring for 2 hours at −5° C. and then for 3 hours at ambient temperature, the solution is filtered; the acetone is evaporated off, the aqueous phase is washed with ether and is then acidified to pH=1 and extracted with ethyl acetate. The combined organic phases are dried and then evaporated. The residue obtained is washed with hexane, precipitated in a minimum of ether and then filtered to yield the expected product.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Quantity
13 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([CH2:10][C:11]([OH:13])=[O:12])[NH2:9])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[C:21]1([CH2:27][C:28](Cl)=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O.CC(C)=O>[C:21]1([CH2:27][C:28]([NH:9][CH:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[CH2:10][C:11]([OH:13])=[O:12])=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(N)CC(=O)O
Step Two
Name
Quantity
24 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
13 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −5° C.
WAIT
Type
WAIT
Details
for 3 hours at ambient temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
the acetone is evaporated off
WASH
Type
WASH
Details
the aqueous phase is washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
is washed with hexane
CUSTOM
Type
CUSTOM
Details
precipitated in a minimum of ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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